REACTION_CXSMILES
|
N[C:2](N)=O.Cl[CH:6]([C:11]([O-:13])=[O:12])[C:7]([O:9]C)=[O:8].C(N([CH2:19][CH3:20])CC)C>CN(C=O)C>[CH3:2][C:19]1([CH3:20])[O:13][C:11](=[O:12])[CH2:6][C:7](=[O:8])[O:9]1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
monomethyl chloromalonate
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)C(=O)[O-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for about 2 h at 0° C. and for 1 h at
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a low heat (e.g. 50° C.)
|
Type
|
WASH
|
Details
|
After washing the resin (3)
|
Type
|
CUSTOM
|
Details
|
is isolated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2](N)=O.Cl[CH:6]([C:11]([O-:13])=[O:12])[C:7]([O:9]C)=[O:8].C(N([CH2:19][CH3:20])CC)C>CN(C=O)C>[CH3:2][C:19]1([CH3:20])[O:13][C:11](=[O:12])[CH2:6][C:7](=[O:8])[O:9]1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
monomethyl chloromalonate
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)C(=O)[O-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for about 2 h at 0° C. and for 1 h at
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a low heat (e.g. 50° C.)
|
Type
|
WASH
|
Details
|
After washing the resin (3)
|
Type
|
CUSTOM
|
Details
|
is isolated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |